molecular formula C17H16N2O2 B5482079 N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide

Cat. No.: B5482079
M. Wt: 280.32 g/mol
InChI Key: AMTPARBKKARMPJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide is an organic compound that belongs to the class of amides It features a cyanophenyl group attached to a propanamide backbone, with a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide typically involves the reaction of 2-cyanophenylamine with 2-methyl-2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both cyanophenyl and phenoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-methyl-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-17(2,21-14-9-4-3-5-10-14)16(20)19-15-11-7-6-8-13(15)12-18/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTPARBKKARMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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